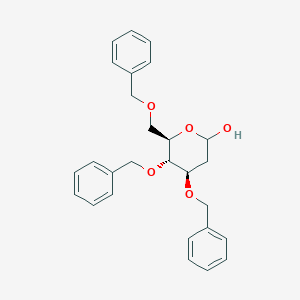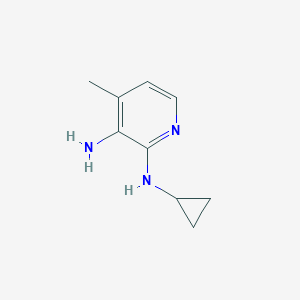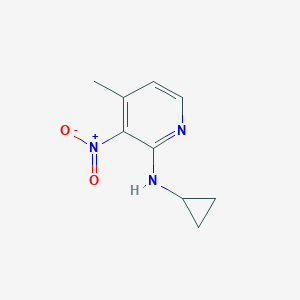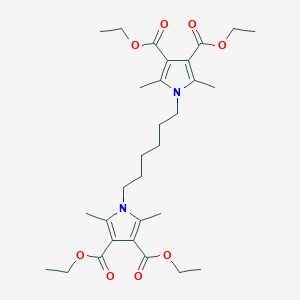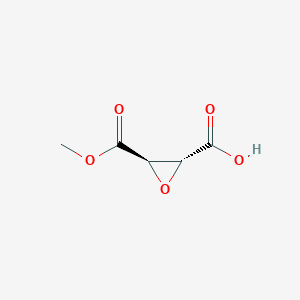
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, commonly known as MOC-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOC-PCA is a chiral oxirane derivative that has been synthesized using different methods, and its unique structure and properties have made it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of MOC-PCA is not fully understood, but researchers have proposed that it may act as a reactive intermediate in various chemical reactions. MOC-PCA can undergo ring-opening reactions, which can lead to the formation of various functional groups. The unique structure of MOC-PCA has also been proposed to play a role in its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
MOC-PCA has been shown to have various biochemical and physiological effects. Studies have shown that MOC-PCA can inhibit the growth of cancer cells and viruses. MOC-PCA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. However, the exact mechanisms of these effects are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOC-PCA has several advantages for lab experiments, including its unique structure and reactivity, which make it a promising candidate for various applications. However, MOC-PCA has some limitations, including its high cost and the difficulty of synthesizing it in large quantities. Additionally, the reactivity of MOC-PCA can make it challenging to handle and store.
Direcciones Futuras
There are several future directions for the research on MOC-PCA. One potential direction is the development of new synthesis methods that can produce MOC-PCA in larger quantities and at a lower cost. Additionally, further research is needed to fully understand the mechanism of action of MOC-PCA and its potential applications in drug discovery and other fields. Finally, the development of new derivatives of MOC-PCA with improved properties and reactivity could lead to new applications and discoveries.
Métodos De Síntesis
MOC-PCA can be synthesized using different methods, including the reaction of (S)-2-chloropropionic acid with potassium hydroxide, followed by the reaction with dimethyl sulfate and sodium hydride. Another method involves the reaction of (S)-2-chloropropionic acid with sodium methoxide, followed by the reaction with ethylene oxide and sodium hydroxide. The synthesis of MOC-PCA requires careful control of reaction conditions and purification steps to obtain a pure compound.
Aplicaciones Científicas De Investigación
MOC-PCA has shown promising results in various scientific research applications. One of the most significant applications of MOC-PCA is in the field of drug discovery. Researchers have found that MOC-PCA can be used as a building block for the synthesis of various drug molecules, including antiviral, anticancer, and anti-inflammatory drugs. MOC-PCA has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of chiral compounds with high enantioselectivity.
Propiedades
Número CAS |
150134-07-9 |
|---|---|
Nombre del producto |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Fórmula molecular |
C5H6O5 |
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
Clave InChI |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canónico |
COC(=O)C1C(O1)C(=O)O |
Sinónimos |
2,3-Oxiranedicarboxylicacid,monomethylester,(2R,3R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



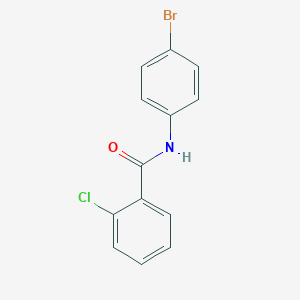
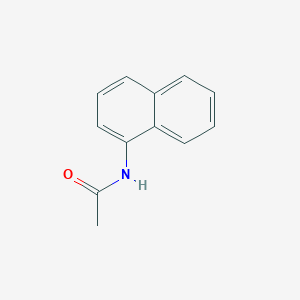
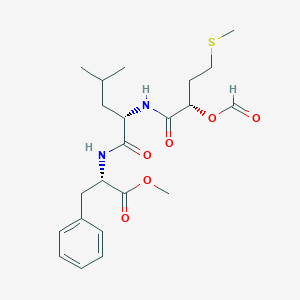
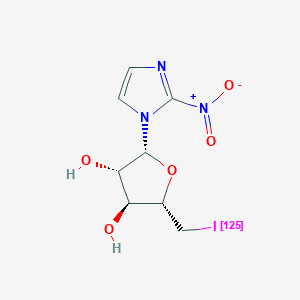
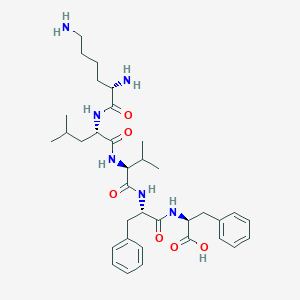
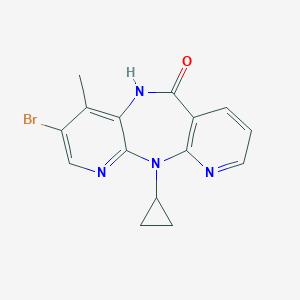
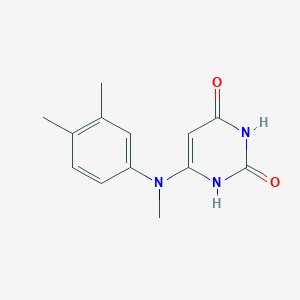
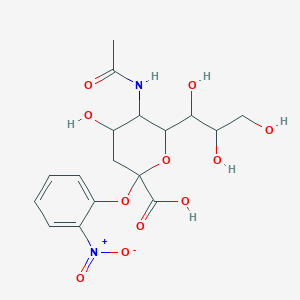
![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
